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molecular formula C15H20FNO B8445374 2-Fluoro-4-octyloxybenzonitrile

2-Fluoro-4-octyloxybenzonitrile

Cat. No. B8445374
M. Wt: 249.32 g/mol
InChI Key: FXZLOMPYQYQRNH-UHFFFAOYSA-N
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Patent
US04997942

Procedure details

60 g of 3-fluoro-4-cyanophenol and 16 g of potassium hydroxide were dissolved in a solvent mixture of 600 ml of ethanol and 60 ml of water. To the resulting solution, was added dropwise 55.8 g of octyl bromide. After the completion of the addition, the obtained mixture was refluxed for six hours and then allowed to cool to room temperature. The solvent was distilled off and 300 ml of ethyl acetate was added to the residue. The organic layer was washed with water until the aqueous layer became neutral. The organic layer was dehydrated over anhydrous sodium sulfate and the solvent was distilled off. After purifying by distillation (main fraction: 0.5 mmHg, 157° to 160° C.), 63 g of 2-fluoro-4-octyloxybenzonitrile was obtained. Yield: 58%. 63 g of the 2-fluoro-4-octyloxybenzonitrile thus obtained was dissolved in 70 ml of absolute ether and 12.7 g of absolute ethanol was added thereto. The obtained mixture was cooled to -10° C. Then hydrogen chloride gas was bubbled therein for 30 minutes under stirring. After confirming that no hydrogen chloride was absorbed any more, the mixture was stirred at room temperature for 72 hours. 400 ml of absolute ether was added to the mixture. The crystals thus precipitated were filtered and vacuum-dried to thereby give 42 g of imino ester hydrochloride. Yield: 52%.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
55.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([OH:10])[CH:5]=[CH:6][C:7]=1[C:8]#[N:9].[OH-].[K+].[CH2:13](Br)[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20]>C(O)C.O>[F:1][C:2]1[CH:3]=[C:4]([O:10][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])[CH:5]=[CH:6][C:7]=1[C:8]#[N:9] |f:1.2|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
FC=1C=C(C=CC1C#N)O
Name
Quantity
16 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
55.8 g
Type
reactant
Smiles
C(CCCCCCC)Br

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
the obtained mixture was refluxed for six hours
Duration
6 h
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
ADDITION
Type
ADDITION
Details
300 ml of ethyl acetate was added to the residue
WASH
Type
WASH
Details
The organic layer was washed with water until the aqueous layer
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
DISTILLATION
Type
DISTILLATION
Details
After purifying by distillation (main fraction: 0.5 mmHg, 157° to 160° C.)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C#N)C=CC(=C1)OCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 63 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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